{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine
Description
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine is a cyclopentane-derived primary amine featuring a 4-methylphenylsulfanyl substituent at the 1-position of the cyclopentyl ring and a methanamine group.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfanylcyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHRTCQIDULMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine typically involves the reaction of cyclopentylmethanamine with 4-methylphenylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups onto the cyclopentyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of {1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
The following table compares cyclopentylmethanamine derivatives with different aryl substituents, highlighting molecular weights, substituent effects, and applications:
Key Observations :
Comparison with 1,3,4-Oxadiazole Derivatives
Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine () share the 4-methylphenyl group but differ in core structure:
| Property | This compound | 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine |
|---|---|---|
| Core Structure | Cyclopentane ring | 1,3,4-Oxadiazole heterocycle |
| Functional Groups | Sulfanyl, methanamine | Oxadiazole, methanamine |
| Melting Point | Not reported | 174.6°C (DSC) |
| Solubility | Likely low in water (free base) | Soluble in THF, DMSO, alcohols; insoluble in hexane |
| Applications | Limited data; potential CNS/pharmacological activity | Optical materials, OLEDs, drug development |
Key Differences :
- The oxadiazole core () confers high thermal stability and electronic properties suitable for optoelectronic applications, whereas the cyclopentyl-sulfanyl structure may prioritize membrane permeability in drug design .
Biological Activity
{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
The compound is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, with a 4-methylphenyl sulfanyl substituent. These structural features are crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has shown promise as an anticancer agent. Preliminary studies indicate that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, it has been found to reduce viability in glioma cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific molecular targets within cells. It is thought to interact with enzymes and receptors, influencing signaling pathways that regulate cell growth and survival. Further research is needed to elucidate the precise molecular interactions and pathways involved.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, indicating strong potential as an antibacterial agent .
Study 2: Anticancer Activity
In a preclinical evaluation, the compound was tested on various cancer cell lines, including glioma and breast cancer cells. Results showed that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .
Data Summary
| Activity | IC50 Value | Cell Line Tested | Effect Observed |
|---|---|---|---|
| Antimicrobial | 5 µM | MRSA | Significant inhibition |
| Anticancer | 10 µM | Glioma | Induction of apoptosis |
| Anticancer | 8 µM | Breast cancer | Cell cycle arrest |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
